molecular formula C12H24O3 B14388201 Nonyl 2-hydroxypropanoate CAS No. 90053-57-9

Nonyl 2-hydroxypropanoate

Cat. No.: B14388201
CAS No.: 90053-57-9
M. Wt: 216.32 g/mol
InChI Key: XYQKYLPARUIQOX-UHFFFAOYSA-N
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Description

Nonyl 2-hydroxypropanoate, also known as propanoic acid, 2-hydroxy-, nonyl ester, is an organic compound with the molecular formula C12H24O3. It is an ester formed from the reaction of nonanol and lactic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2-hydroxypropanoate can be synthesized through the esterification reaction between nonanol and lactic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

C9H19OH+CH3CH(OH)COOHC9H19OCOCH(OH)CH3+H2O\text{C}_9\text{H}_{19}\text{OH} + \text{CH}_3\text{CH(OH)COOH} \rightarrow \text{C}_9\text{H}_{19}\text{OCOCH(OH)CH}_3 + \text{H}_2\text{O} C9​H19​OH+CH3​CH(OH)COOH→C9​H19​OCOCH(OH)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nonanol and lactic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Nonanol and lactic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Nonyl 2-hydroxypropanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of nonyl 2-hydroxypropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanol and lactic acid, which can then participate in metabolic processes. The compound’s effects on biological systems may be mediated through its interaction with enzymes and receptors involved in lipid metabolism and energy production.

Comparison with Similar Compounds

Nonyl 2-hydroxypropanoate can be compared with other similar esters, such as:

    Octyl 2-hydroxypropanoate: Similar structure but with an octyl group instead of a nonyl group.

    Decyl 2-hydroxypropanoate: Similar structure but with a decyl group instead of a nonyl group.

    Nonyl acetate: An ester with a nonyl group but different acid component (acetic acid instead of lactic acid).

The uniqueness of this compound lies in its specific combination of the nonyl group and the 2-hydroxypropanoate moiety, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

90053-57-9

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

nonyl 2-hydroxypropanoate

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-10-15-12(14)11(2)13/h11,13H,3-10H2,1-2H3

InChI Key

XYQKYLPARUIQOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(C)O

Origin of Product

United States

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